molecular formula C8H9N5O3 B1202491 3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoic acid CAS No. 94535-32-7

3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoic acid

Cat. No.: B1202491
CAS No.: 94535-32-7
M. Wt: 223.19 g/mol
InChI Key: UHOFECKRSHSYNE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoic acid typically involves the coupling of a purine derivative with a suitable hydroxypropanoic acid precursor. One common method involves the use of a coupling reagent such as carbonyldiimidazole (CDI) to activate the carboxylic group of the hydroxypropanoic acid, followed by the addition of the purine derivative under basic conditions . The resulting product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as crystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group at position 6 can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine derivatives.

Scientific Research Applications

3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of adenosine deaminase, an enzyme involved in purine metabolism . By inhibiting this enzyme, the compound can modulate the levels of adenosine and its derivatives, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-amino-9H-purine-9-propanoic acid: This compound is structurally similar but lacks the hydroxy group at position 2.

    Adenine: A well-known purine derivative that serves as a building block of nucleic acids.

    Guanine: Another purine derivative found in nucleic acids.

Uniqueness

3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoic acid is unique due to the presence of both an amino group and a hydroxy group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .

Properties

IUPAC Name

3-(6-aminopurin-9-yl)-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O3/c9-6-5-7(11-2-10-6)13(3-12-5)1-4(14)8(15)16/h2-4,14H,1H2,(H,15,16)(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOFECKRSHSYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CC(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90915457
Record name 3-(6-Amino-9H-purin-9-yl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90915457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94535-32-7
Record name 3-Adenin-9-yl-2-hydroxypropanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094535327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(6-Amino-9H-purin-9-yl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90915457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoic acid
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3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoic acid
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3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoic acid
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3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoic acid
Reactant of Route 6
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3-(6-amino-9H-purin-9-yl)-2-hydroxypropanoic acid

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